molecular formula C23H38O2 B12062821 cis-7,10,13,16-Docosatetraenoic acid methyl ester

cis-7,10,13,16-Docosatetraenoic acid methyl ester

Cat. No.: B12062821
M. Wt: 346.5 g/mol
InChI Key: ABGHYAFHPINIHF-ZKWNWVNESA-N
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Description

cis-7,10,13,16-Docosatetraenoic acid methyl ester: is a polyunsaturated fatty acid ester with the molecular formula C23H38O2 and a molecular weight of 346.55 g/mol . This compound is known for its multiple double bonds in the cis configuration, which contribute to its unique chemical properties. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-7,10,13,16-Docosatetraenoic acid methyl ester typically involves the esterification of cis-7,10,13,16-Docosatetraenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the precursor fatty acid from natural sources such as fish oil or algae. The extracted fatty acid is then purified and subjected to esterification to produce the methyl ester. The process includes steps like decolorization, deodorization, and esterification .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-7,10,13,16-Docosatetraenoic acid methyl ester can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.

    Reduction: The compound can be reduced to form saturated fatty acid esters.

    Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

cis-7,10,13,16-Docosatetraenoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-7,10,13,16-Docosatetraenoic acid methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes. The compound also acts as a precursor to bioactive lipid mediators that play roles in inflammation and cell signaling .

Comparison with Similar Compounds

  • cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester
  • cis-8,11,14-Eicosatrienoic acid methyl ester
  • cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

Comparison:

Properties

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

methyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

InChI

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-

InChI Key

ABGHYAFHPINIHF-ZKWNWVNESA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC

Origin of Product

United States

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